molecular formula C4H5NO2 B058015 Succinimide CAS No. 123-56-8

Succinimide

Cat. No.: B058015
CAS No.: 123-56-8
M. Wt: 99.09 g/mol
InChI Key: KZNICNPSHKQLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinimide (C₄H₅NO₂) is a five-membered heterocyclic compound containing two ketone groups. It serves as a foundational structure for synthesizing derivatives with diverse pharmacological activities, including anti-diabetic, anti-Alzheimer’s, antioxidant, and anticancer properties . Its derivatives are typically synthesized via Michael addition reactions between ketones and N-aryl maleimides, yielding high-purity products in a single step .

Scientific Research Applications

Pharmaceutical Applications

Intermediate for Drug Synthesis

  • Succinimide is primarily used as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is a precursor to anticonvulsants such as phenytoin and other central nervous system-active drugs. Research indicates that this compound derivatives exhibit various pharmacological activities, including anticonvulsant, anti-inflammatory, and antitumor effects .

Active Pharmaceutical Ingredients

  • This compound is utilized in the formulation of active pharmaceutical ingredients (APIs) and serves as a stabilizer and binder in solid-dose formulations like tablets and capsules. Its derivatives have been explored for their potential to enhance drug stability and bioavailability .

Case Study: Acetylcholinesterase Inhibitors

  • Recent studies have shown that this compound derivatives can act as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. These compounds have been found to be less effective than established drugs like donepezil but still demonstrate significant inhibitory activity .

Polymer Production

Polymer Synthesis

  • In the polymer industry, this compound is employed as a monomer or crosslinking agent in polyamide resins. Its incorporation improves the thermal stability and mechanical properties of the resulting polymers .

Epoxy Resin Curing Agents

  • This compound derivatives are also used as curing agents for epoxy resins, which are widely applied in coatings, adhesives, and electrical components due to their durability and chemical resistance .

Agrochemical Industry

Herbicide and Fungicide Production

  • This compound derivatives are integral to formulating certain herbicides and fungicides, enhancing the effectiveness of agricultural pest control measures. They contribute to the stability and efficacy of pesticide formulations .

Organic Synthesis

Reagent in Organic Chemistry

  • This compound serves as a reagent in organic synthesis, particularly for cyclization reactions. It is involved in preparing various nitrogen-containing heterocycles and cyclic amides, showcasing its versatility in synthetic chemistry .

Electronics and Automotive Applications

Corrosion Inhibitors

  • In the automotive sector, this compound derivatives function as corrosion inhibitors, protecting metal surfaces from oxidative damage. This application is vital for prolonging the lifespan of machinery components .

Lubricants

  • This compound compounds are added to lubricants and engine oils to enhance performance by reducing friction and wear, thereby improving machinery efficiency .

Food Industry

Food Additive

  • Although less common, this compound can act as a food additive where it serves as a stabilizer or intermediate in producing specific food products .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalDrug synthesis (e.g., phenytoin)Anticonvulsant properties
Active pharmaceutical ingredientsStability enhancement
Polymer ProductionMonomer/crosslinking agent for polyamidesImproved thermal stability
Curing agents for epoxy resinsDurability and chemical resistance
AgrochemicalHerbicides/fungicidesEnhanced efficacy
Organic SynthesisReagent for cyclization reactionsVersatile synthetic applications
Electronics/AutomotiveCorrosion inhibitorsProtection against oxidative damage
LubricantsReduced friction
Food IndustryFood additiveStabilization of food products

Mechanism of Action

The mechanism of action of succinimide, particularly its derivatives used as anticonvulsants, involves the inhibition of T-type calcium channels in the brain. This inhibition reduces the abnormal electrical activity associated with seizures . This compound derivatives increase the seizure threshold and inhibit the three-cycle per second thalamic ‘spike and wave’ discharge in absence seizures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethosuximide

Ethosuximide, an anticonvulsant, shares structural similarities with succinimide. In C. elegans models of TDP-43 proteinopathy, ethosuximide derivatives (e.g., α-methyl-α-phenylthis compound, MPS) demonstrated significant bioactivity, whereas this compound itself was inactive . Bioaccumulation studies using $ ^1H $ NMR spectroscopy revealed distinct metabolic profiles: this compound showed poor uptake compared to ethosuximide derivatives, correlating with its lack of efficacy in neurodegeneration models .

Hydantoins and Pyrrolidinones

Hydantoins (e.g., compounds 11a–c) and pyrrolidinones (e.g., compound 9) are cyclic imides structurally analogous to this compound. While hydantoins retained moderate AChE inhibitory activity, pyrrolidinone regioisomers exhibited reduced potency compared to this compound derivatives, emphasizing the importance of the 5-position carbonyl group in receptor binding . Hydantoins also introduced an additional hydrogen bond donor, reducing membrane permeability compared to this compound-based compounds .

Pharmacological Comparison with Established Drugs

Acetylcholinesterase (AChE) Inhibitors

This compound derivatives (I) and (II) were compared to FDA-approved AChE inhibitors (Table 1). Their IC₅₀ values (29,000–31,000 µM) were 1,047–1,448 times weaker than donepezil (IC₅₀ = 0.027 µM) but 2.3–2.4 times stronger than rivastigmine (IC₅₀ = 71,000 µM) . Similarly, their binding affinities ($ Ki = 5.13 \times 10^{-3} $–$ 6.38 \times 10^{-3} $ M) were 3.4–4.3 × 10³ times weaker than rivastigmine ($ Ki = 1.5 \times 10^{-5} $–$ 1.5 \times 10^{-3} $ M) .

Table 1. Comparative AChE Inhibition Profiles

Compound IC₅₀ (µM) $ K_i $ (M)
This compound (I) 29,000 $ 6.38 \times 10^{-3} $
This compound (II) 31,000 $ 5.13 \times 10^{-3} $
Donepezil 0.027 $ 1.4 \times 10^{-10} $–$ 5.6 \times 10^{-6} $
Rivastigmine 71,000 $ 1.5 \times 10^{-5} $–$ 1.5 \times 10^{-3} $

This compound-Based Ionic Liquids (ILs) vs. Alkali Salts

This compound anion-based ILs (e.g., [HDBU][Suc]) outperformed sodium/potassium this compound in upcycling poly(succinates) into N-substituted succinimides under mild conditions.

Table 2. Catalytic Efficiency in Polymer Upcycling

Catalyst Yield (%) Conditions
[HDBU][Suc] 80 Mild, metal-free
Sodium this compound 0 Same as above

Functional Modifications and Limitations

Peptide/Protein Stability

Intramolecular cyclization of aspartic acid residues in peptides (e.g., KR12) using DMTMM generated this compound linkages, reducing antimicrobial activity and serum stability compared to unmodified peptides .

Halogenation Reactions

N-Halosuccinimides (NXS) acted as halogen donors in thianthrene/TfOH-catalyzed reactions. The this compound anion facilitated halogen bond formation, enabling efficient electrophilic halogenation of aromatic compounds .

Biological Activity

Succinimide, a cyclic imide with the chemical formula C4H5NO2C_4H_5NO_2, is a significant compound in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound and its derivatives, focusing on their pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound is characterized by a five-membered ring structure containing two carbonyl groups and one nitrogen atom. This unique configuration allows for various modifications, leading to a wide range of biological activities including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects. The compound serves as a fundamental scaffold in drug design, particularly in the development of novel therapeutic agents.

Anticonvulsant Activity

This compound derivatives are well-known for their anticonvulsant properties. For instance, compounds like ethosuximide have been widely used in the treatment of absence seizures. Research indicates that these derivatives modulate neurotransmitter systems, particularly by inhibiting T-type calcium channels, which are crucial in neuronal excitability.

Antioxidant Properties

Recent studies have demonstrated that this compound derivatives exhibit significant antioxidant activities. For example, iodo-sulphonated this compound derivatives showed enhanced DPPH and ABTS radical scavenging activities. These compounds were found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in zebrafish larvae under oxidative stress conditions, indicating their potential as therapeutic agents against oxidative damage .

Antibacterial and Antifungal Activities

This compound derivatives also display notable antibacterial and antifungal properties. A study reported that specific this compound compounds inhibited bacterial growth effectively, suggesting their potential application in treating infections caused by resistant strains . The SAR analysis of these compounds has provided insights into the structural features that enhance their antimicrobial efficacy.

Study on Antioxidant and Antibacterial Properties

In a comprehensive study involving various this compound derivatives, researchers evaluated their antioxidant and antibacterial activities. The findings revealed that certain derivatives significantly inhibited bacterial growth while also demonstrating substantial antioxidant capacity through free radical scavenging assays. These results underscore the dual functionality of succinimides as both protective agents against oxidative stress and effective antimicrobial agents .

Evaluation of Anticancer Activity

Another pivotal study focused on the anticancer potential of novel this compound derivatives. The synthesized compounds were tested against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. Among the tested compounds, two exhibited significant cytotoxicity with calculated IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives has revealed critical insights into how structural modifications can enhance biological activity. Key findings include:

  • Substitution Patterns : The presence of electron-donating groups on the aromatic rings significantly increases the potency of these compounds.
  • Ring Modifications : Alterations to the nitrogen atom's position or the carbonyl groups can lead to enhanced selectivity for specific biological targets.
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target enzymes, further guiding the design of more potent derivatives .

Q & A

Q. Basic: What are the standard methodologies for synthesizing and characterizing novel succinimide derivatives?

Methodological Answer:
this compound derivatives are synthesized via solvent-based reactions (e.g., aza-Michael addition) or mechanochemical approaches, followed by rigorous structural validation. Key steps include:

  • Synthesis : Solvent-based reactions (e.g., maleimide and amine reactions in THF) or mechanochemical grinding to optimize yield and reduce side products .
  • Characterization :
    • Spectroscopy : NMR (¹H/¹³C) for functional group identification, FT-IR for carbonyl (C=O) and amine (N-H) stretching, and ESI-MS for molecular weight confirmation .
    • Crystallography : XRD to resolve stereochemistry and confirm diastereomer ratios (e.g., aldol products in lissoclimide synthesis) .
    • Purity : HPLC to assess reaction completion and isolate intermediates .

Q. Basic: How are this compound derivatives evaluated for biological activity in preclinical models?

Methodological Answer:

  • In Vitro Cytotoxicity : HepG2 (liver) and SH-SY5Y (neuroblastoma) cell lines treated with derivatives to assess IC₅₀ values via MTT assays .
  • Anticonvulsant Testing :
    • 6 Hz Psychomotor Seizure Test : Mice administered test compounds; protection against 32 mA seizures indicates efficacy .
    • MES (Maximal Electroshock) Test : Compounds with ED₅₀ < 150 mg/kg (e.g., 128.53–157.51 mg/kg for N-unsubstituted derivatives) are prioritized .
  • Comparative Analysis : Benchmark against ethosuximide for protective index (TD₅₀/ED₅₀) .

Q. Advanced: What analytical challenges arise in detecting this compound-mediated protein degradation, and how are they addressed?

Methodological Answer:
this compound formation in proteins (e.g., Asp30 in monoclonal antibodies) is artifact-prone under conventional conditions. Key strategies include:

  • Sample Preparation :
    • Controlled pH Digestion : Trypsin digestion at pH 5.0 (reduction) and pH 7.0 (hydrolysis) to minimize artificial iso-Asp formation .
    • LC-MS Analysis : Reversed-phase HPLC coupled with online MS to identify this compound-specific degradation products (e.g., deamidation via asparagine cyclization) .
  • Validation : Hydrolysis at alkaline pH (e.g., pH 9.0) to confirm this compound conversion to Asp and correlate with bioactivity recovery .

Q. Advanced: How can mechanistic insights into this compound formation in protein splicing inform biotechnological applications?

Methodological Answer:
this compound intermediates in protein splicing (e.g., asparagine cyclization) resolve branched intermediates via:

  • This compound Detection : Isolation of spliced proteins with C-terminal this compound residues using mass spectrometry .
  • Alkali-Labile Bonds : Identification of pH-sensitive bonds in intermediates to optimize splicing efficiency .
  • Applications : Engineering self-cleaving tags for recombinant protein purification or synthetic biology constructs .

Q. Advanced: What strategies resolve synthetic challenges in diastereomeric this compound derivatives?

Methodological Answer:
Diastereomer formation (e.g., aldol products in lissoclimide synthesis) requires:

  • Reaction Optimization : Use of LiHMDS at -78°C to stabilize enolates and control stereochemistry .
  • Chromatographic Separation : Failed flash chromatography necessitates advanced techniques like preparative HPLC or chiral stationary phases .
  • Ternary Solvent Systems : Multi-stage Zaiput membrane separators for continuous this compound removal (e.g., toluene/acetone/water) .

Q. Advanced: How do chromatographic retention parameters predict pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • Lipophilicity Assessment : RP-TLC (R₀ᴹ) and HPLC (log kₐ) correlate with:
    • ADMETox : Human intestinal absorption (HIA) and plasma protein binding (PPB) via QSAR models .
    • Druglikeness : Derivatives like A4 and A11 show optimal HIA (80–90%) and moderate PPB (70–85%), qualifying for preclinical trials .

Q. Advanced: How do sequence-dependent deamidation rates inform the stability of this compound-containing peptides?

Methodological Answer:

  • Deamidation Kinetics : Nonenzymatic this compound formation in Gly-Xxx-Asn-Yyy-Gly pentapeptides at pH 7.4 is sequence-dependent.
    • Half-Life Prediction : Ranges from 2 years (stable) to 50 years (unstable) based on flanking residues (e.g., Pro vs. Gly) .
    • Mechanistic Models : Quantify contributions of this compound vs. glutarimide pathways for peptide engineering .

Q. Basic: What spectroscopic and thermal methods characterize this compound-modified polymers?

Methodological Answer:

  • FT-IR : Confirm imide C=O stretches (~1700–1800 cm⁻¹) and azide groups (~2100 cm⁻¹) in PVA membranes .
  • Thermal Analysis : TGA to assess decomposition thresholds (e.g., 200–300°C for cross-linked this compound-PVA) .
  • XRD/SEM : Evaluate crystallinity changes and surface morphology for membrane applications .

Properties

IUPAC Name

pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNICNPSHKQLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25950-42-9, Array
Record name 2,5-Pyrrolidinedione, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25950-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8051629
Record name Succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-56-8, 584-43-0
Record name Succinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13376
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SUCCINIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mercuric imidosuccinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41221
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mercuric imidosuccinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SUCCINIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SUCCINIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Pyrrolidinedione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUCCINIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X90O3503
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Succinimide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The reactions and procedures of this Example were repeated, except that the monomer ratios of ammonium aspartate and sodium aspartate were adjusted (in part A) to produce a 1:2 copolymer of sodium aspartate and succinimide. A solution of this copolymer was titrated to pH 4.0 and ring-closed as above. The resulting terpolymer of sodium aspartate, asparagine, and succinimide had a residue ratio of 0.53:10.97 (asp:asn:suc). This terpolymer also was water-soluble.
Name
ammonium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium aspartate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 10.73 g of 4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran in 107 ml of tetrahydrofuran was slowly added dropwise at room temperature to 26.7 g of freshly crystallized N-chlorosuccinimide dissolved in 210 ml of acetonitrile and 105 ml of ethanol. The mixture was stirred at room temperature for 3 hours, subsequently hydrolyzed by the addition of 100 ml of water, diluted with 1 l of water and extracted with three portions of ethyl acetate. The organic phases were washed twice with water and once with saturated sodium chloride solution, dried with sodium sulfate and concentrated to dryness in vacuo. Excess N-chlorosuccinimide and resulting succinimide were separated by filtration through a layer of silica gel 60 with hexane/ethyl acetate (19:1). The thus-obtained crude α-chloro-ethyl ester was dissolved in 85 ml of acetone, the solution was treated with 2.48 g of thiourea and the mixture was dried for 4 days. The initially clear solution liberated colorless crystals. These were separated, washed with acetone and recrystallized from ethanol/ethyl acetate, and there was obtained (±)-6-fluoro-2,3-dihydro-2'-iminospiro[4H-1-benzopyran-4,5'-thiazolidin]-4'-one hydrochloride of melting point 215°-217° C.
Name
4-m-dithian-2-ylidene-6-fluoro-2,3-dihydro-4H-1-benzopyran
Quantity
10.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
107 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step Two
Quantity
105 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A succinimide of a polyoxypropylenediamine of about 2000 MW(JEFFAMINE® D-2000) is prepared as follows: A mixture of JEFFAMINE® D-2000 (750g., 0.375 mole) and maleic anhydride (18.4g., 0.187 mole) was refluxed in benzene until water removal was complete (reaction temperature 145°-195° C.). The resulting product was then vacuum stripped at 180° C./3MM. The product analyzed as follows -- total amine 0.64 meq./g., primary amine 0.43 meq./g.
Name
JEFFAMINE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
750g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
primary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Name
CCCCCCC(O)C(CCCCC)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2,3-dimethyl-6-nitro-2H-indazole (3.00 g, 15.69 mmol) in CCl4 (500 mL) was added AIBN (0.51 g, 3.14 mmol) and NBS (3.06 g, 17.26 mmol). The mixture was heated to 80° C. for 5 hours then stirred at rt overnight. Approximately half of the solvent was removed in vacuo, and the mixture was filtered. The filtrate was conc. in vacuo, and the crude product was purified by silica gel column chromatography eluting with ethyl acetate and hexane to afford 3-(bromomethyl)-2-methyl-6-nitro-2H-indazole with some succinimide present (4.41 g, 104% TY). 1H NMR (300 MHz, CDCl3) δ 8.68 (d, J=2.1 HZ, 1H), 7.98 (dd, J=9.3, 2.1 Hz, 1H), 7.74 (d, J=9.3 Hz, 1H), 4.87 (s, 2H), 4.28 (s, 3H). MS (ES+, m/z) 270, 272 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0.51 g
Type
catalyst
Reaction Step One
Yield
104%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.